

2-(Trifluoromethyl)phenylboronic acid CAS number

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Compound of Interest

Compound Name: 2-(Trifluoromethyl)phenylboronic acid

Cat. No.: B074334

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An In-Depth Technical Guide to **2-(Trifluoromethyl)phenylboronic Acid** (CAS No. 1423-27-4)

Introduction

2-(Trifluoromethyl)phenylboronic acid is a specialized organoboron compound that has emerged as a cornerstone reagent in modern organic synthesis. Its value lies in the unique combination of a reactive boronic acid moiety and the potent electronic influence of an ortho-trifluoromethyl (CF₃) group. This structure makes it an indispensable building block, particularly in the fields of medicinal chemistry and materials science, where the precise introduction of a trifluoromethylphenyl group can dramatically enhance the biological activity, metabolic stability, and physicochemical properties of target molecules.^{[1][2]} This guide offers a senior application scientist's perspective on the properties, synthesis, and critical applications of this versatile compound, with a focus on the mechanistic reasoning behind its utility.

Section 1: Physicochemical Properties & Identification

Accurate identification and understanding of a reagent's physical properties are fundamental to its effective use in a laboratory setting. **2-(Trifluoromethyl)phenylboronic acid** is typically a white to off-white crystalline solid under standard conditions.^[1] Its key identifiers and properties are summarized below.

Property	Value	Source(s)
CAS Number	1423-27-4	[3][4][5]
Molecular Formula	C ₇ H ₆ BF ₃ O ₂	[3][4]
Molecular Weight	189.93 g/mol	[1][5]
Appearance	White to off-white crystalline powder/solid	[1]
Melting Point	111-114 °C	[1][4]
SMILES String	OB(O)c1ccccc1C(F)(F)F	
InChI Key	JNSBEPKGFVENFS-UHFFFAOYSA-N	[4]

Note: The compound may contain varying amounts of its anhydride.

Section 2: The Role of the Trifluoromethyl Group - A Mechanistic Insight

The presence of the CF₃ group at the ortho position is not incidental; it is the primary driver of this reagent's utility. Its influence is twofold:

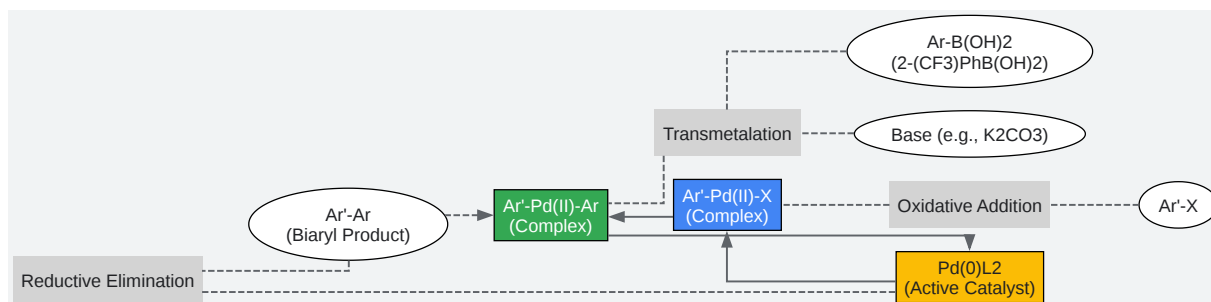
- **Potent Electron-Withdrawing Effects:** The CF₃ group is one of the strongest electron-withdrawing groups in organic chemistry. This significantly lowers the electron density of the phenyl ring and influences the acidity and reactivity of the boronic acid. In the context of palladium-catalyzed cross-coupling reactions, this electronic perturbation can accelerate key steps in the catalytic cycle, such as transmetalation.[6]
- **Modulation of Product Properties:** When incorporated into a larger molecule, the CF₃ group imparts significant changes. It dramatically increases lipophilicity, which can enhance a drug candidate's ability to cross cell membranes and improve its bioavailability.[7] Furthermore, the carbon-fluorine bond is exceptionally strong, making the CF₃ group resistant to metabolic degradation and thus increasing the metabolic stability of the final compound.

Section 3: Core Application - The Suzuki-Miyaura Cross-Coupling Reaction

The most prominent application of **2-(trifluoromethyl)phenylboronic acid** is in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for forming carbon-carbon bonds. This reaction is a powerful tool for constructing complex biaryl systems, which are common motifs in pharmaceuticals.[1]

Catalytic Cycle Workflow

The Suzuki-Miyaura reaction proceeds via a well-established catalytic cycle involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination. The electron-withdrawing CF_3 group on the boronic acid can facilitate the transmetalation step, often leading to more efficient reactions.[6]



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Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

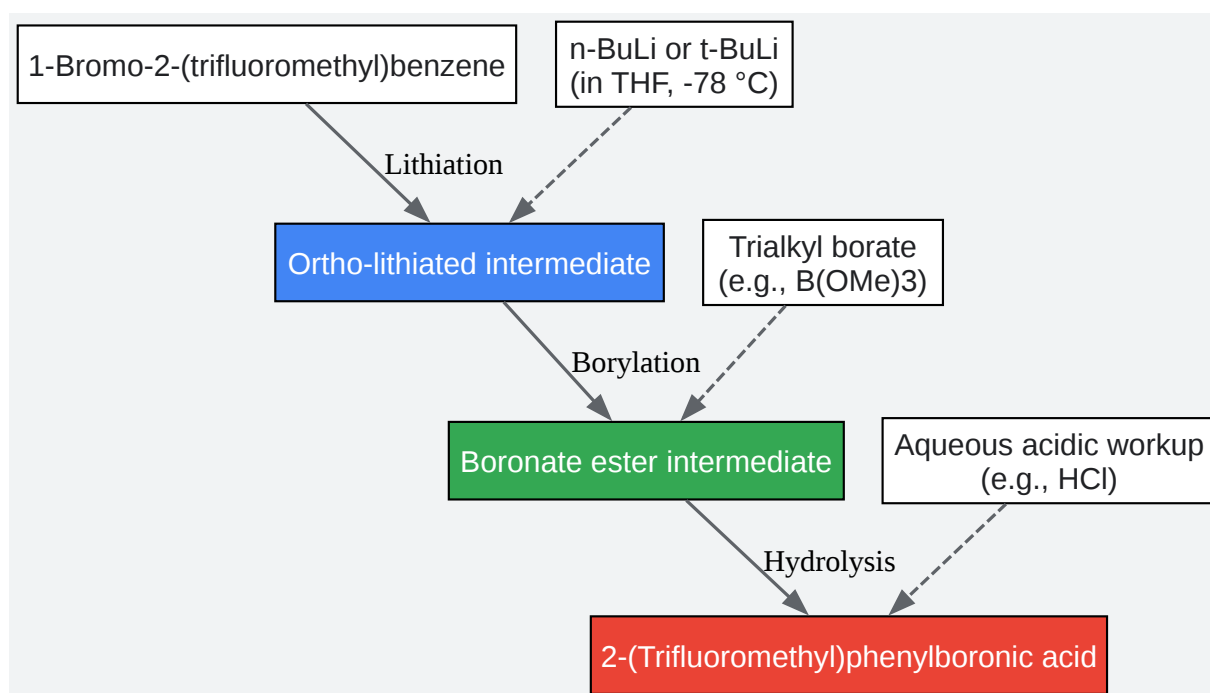
Generalized Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling **2-(trifluoromethyl)phenylboronic acid** with an aryl halide. Note: All operations should be performed in a fume hood using appropriate personal protective equipment (PPE).

- **Inert Atmosphere Preparation:** Assemble a round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Purge the entire apparatus with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes. This is critical as the palladium catalyst is oxygen-sensitive.
- **Reagent Addition:** To the flask, add the aryl halide (1.0 eq), **2-(trifluoromethyl)phenylboronic acid** (1.2-1.5 eq), and a suitable base (e.g., K_2CO_3 or Cs_2CO_3 , 2.0-3.0 eq). The use of excess boronic acid compensates for potential homocoupling or degradation.
- **Catalyst & Ligand Addition:** Add the palladium catalyst (e.g., $Pd(PPh_3)_4$, 1-5 mol%) and, if necessary, a ligand (e.g., SPhos). The choice of catalyst and ligand is crucial and often depends on the reactivity of the aryl halide.^[8]
- **Solvent Addition:** Add a degassed solvent system via cannula or syringe. A common choice is a mixture of an organic solvent (e.g., Dioxane, Toluene, or DME) and water.
- **Reaction Execution:** Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously.
- **Monitoring:** Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting aryl halide is consumed.
- **Workup:** Cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
- **Purification:** Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
- **Characterization:** Confirm the structure and purity of the final product using analytical techniques such as NMR (1H , ^{13}C , ^{19}F) and mass spectrometry.

Section 4: Synthesis of 2-(Trifluoromethyl)phenylboronic Acid

While typically purchased from commercial suppliers, understanding the synthesis of the reagent itself provides valuable context. A common laboratory-scale synthesis involves the lithiation of an ortho-halobromobenzotrifluoride followed by borylation.



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Caption: A common synthetic route to **2-(trifluoromethyl)phenylboronic acid**.

Section 5: Applications in Drug Discovery and Materials Science

The unique properties conferred by the 2-trifluoromethylphenyl moiety make this reagent a valuable tool for researchers.

- **Medicinal Chemistry:** It is used as a key building block in the synthesis of biologically active compounds.^[1] Examples include the development of antagonists for corticotropin-releasing hormone and the design of enzyme inhibitors, where the boronic acid can form reversible covalent bonds with active site residues.^{[1][9]} Its derivatives have also been investigated for antimicrobial activity.
- **Materials Science:** In the field of advanced materials, this boronic acid serves as a precursor for organic light-emitting diode (OLED) materials.^[2] The incorporation of the CF₃ group can enhance the electronic properties and thermal stability of the resulting polymers and coatings.^{[2][10]}
- **Analytical Chemistry:** The ability of boronic acids to interact with diols makes them useful in the development of fluorescent probes and sensors for detecting biomolecules.^{[1][11]}

Section 6: Analytical Characterization

Quality control and characterization are paramount. The purity of **2-(trifluoromethyl)phenylboronic acid** and its reaction products can be assessed using a suite of standard analytical techniques:

- **Nuclear Magnetic Resonance (NMR) Spectroscopy:** ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure, while ¹¹B NMR can provide information about the boron environment.
- **Chromatography:** High-Performance Liquid Chromatography (HPLC) is used to determine purity.
- **Mass Spectrometry (MS):** LC-MS is an invaluable tool for monitoring reaction progress and confirming the molecular weight of intermediates and final products. Highly sensitive methods have been developed for the quantitation of boronic acids at very low levels.^[12]

Section 7: Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be strictly followed. **2-(Trifluoromethyl)phenylboronic acid** is an irritant.

Aspect	Guideline	Source(s)
Hazard Statements	H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation)	[4][13][14]
Precautionary Statements	P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water)	[4][15]
PPE	Safety glasses with side-shields or goggles, chemical-resistant gloves, lab coat. Use a respirator if dust is generated.	[13]
Storage	Store in a tightly sealed container in a dry, well-ventilated place. Keep in a dark place at room temperature.	[4][5]
Incompatibilities	Strong oxidizing agents, strong bases.	[13]
Disposal	Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.	[15]

Conclusion

2-(Trifluoromethyl)phenylboronic acid is more than a simple reagent; it is a strategic tool for molecular design. Its defining feature—the ortho-trifluoromethyl group—provides a powerful lever to modulate electronic properties during synthesis and to enhance the metabolic stability

and lipophilicity of the final products. From accelerating Suzuki-Miyaura couplings to forming the backbone of advanced materials and novel drug candidates, its versatility and reliability have cemented its place as an essential component in the modern chemist's toolbox. A thorough understanding of its properties, reactivity, and handling is key to unlocking its full potential in research and development.

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